
1-(3-(2H-Chromen-3-yl)-1,2,4-oxadiazol-5-yl)-2-methylpropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(2H-Croman-3-il)-1,2,4-oxadiazol-5-il)-2-metilpropan-1-amina es un compuesto orgánico complejo que presenta un grupo crománico, un anillo oxadiazol y un fragmento de metilpropanamina
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 1-(3-(2H-Croman-3-il)-1,2,4-oxadiazol-5-il)-2-metilpropan-1-amina típicamente involucra múltiples pasos. Un método común comienza con la preparación del precursor crománico, que luego se somete a reacciones de ciclización para formar el anillo oxadiazol.
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas optimizadas que aseguran un alto rendimiento y pureza. Técnicas como la síntesis asistida por microondas y el uso de disolventes y catalizadores verdes se emplean a menudo para aumentar la eficiencia y reducir el impacto ambiental .
Análisis De Reacciones Químicas
Tipos de Reacciones
1-(3-(2H-Croman-3-il)-1,2,4-oxadiazol-5-il)-2-metilpropan-1-amina experimenta varias reacciones químicas, incluyendo:
Oxidación: Esta reacción puede modificar el grupo crománico, conduciendo a la formación de diferentes derivados oxidados.
Reducción: El anillo oxadiazol puede reducirse bajo condiciones específicas para producir derivados de aminas.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, particularmente en el anillo oxadiazol.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y nucleófilos como la azida de sodio. Las condiciones de reacción a menudo involucran temperaturas controladas y el uso de atmósferas inertes para evitar reacciones secundarias no deseadas .
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos del compuesto original.
Aplicaciones Científicas De Investigación
Química: Como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por su posible uso en el desarrollo de fármacos, particularmente para dirigirse a vías moleculares específicas.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades únicas.
Mecanismo De Acción
El mecanismo de acción de 1-(3-(2H-Croman-3-il)-1,2,4-oxadiazol-5-il)-2-metilpropan-1-amina involucra su interacción con objetivos moleculares específicos. El grupo crománico puede interactuar con varias enzimas y receptores, mientras que el anillo oxadiazol puede participar en enlaces de hidrógeno y otras interacciones. Estas interacciones pueden modular las vías biológicas, lo que lleva a los efectos observados del compuesto .
Comparación Con Compuestos Similares
Compuestos Similares
Compuestos similares incluyen otros derivados de crománico-oxadiazol, tales como:
- 2-(2H-Croman-3-il)-5-fenil-1H-imidazol
- 3-(2-Bromoacetil)-2H-croman-2-ona
- Derivados de crománico-piridina .
Singularidad
Lo que diferencia a 1-(3-(2H-Croman-3-il)-1,2,4-oxadiazol-5-il)-2-metilpropan-1-amina es su combinación única de grupos funcionales, que confieren propiedades químicas y biológicas distintas. Esto lo convierte en un compuesto valioso para diversas aplicaciones, particularmente en el desarrollo de nuevos agentes terapéuticos y materiales .
Propiedades
Fórmula molecular |
C15H17N3O2 |
|---|---|
Peso molecular |
271.31 g/mol |
Nombre IUPAC |
1-[3-(2H-chromen-3-yl)-1,2,4-oxadiazol-5-yl]-2-methylpropan-1-amine |
InChI |
InChI=1S/C15H17N3O2/c1-9(2)13(16)15-17-14(18-20-15)11-7-10-5-3-4-6-12(10)19-8-11/h3-7,9,13H,8,16H2,1-2H3 |
Clave InChI |
PHWHFNXOGZAYSY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C1=NC(=NO1)C2=CC3=CC=CC=C3OC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


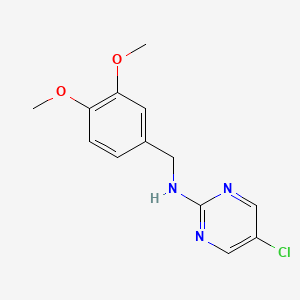
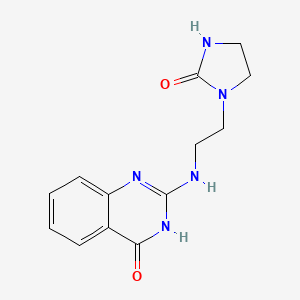
![6-Quinolinamine, N-[(3-nitrophenyl)methylene]-](/img/structure/B11846186.png)

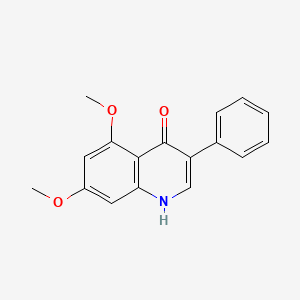

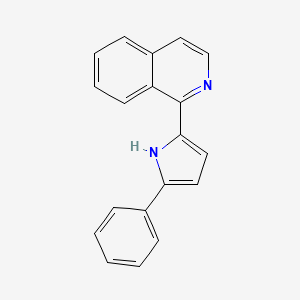
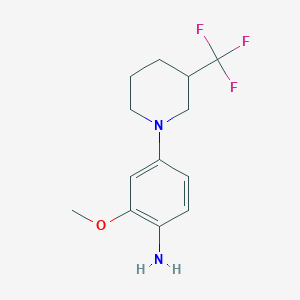
![3-[(2-Chloro-6-fluorophenyl)methyl]-3H-purin-6-amine](/img/structure/B11846226.png)

![5-Methyl-1-phenyl-1H-pyrrolo[3,2-c]quinolin-4(5H)-one](/img/structure/B11846239.png)
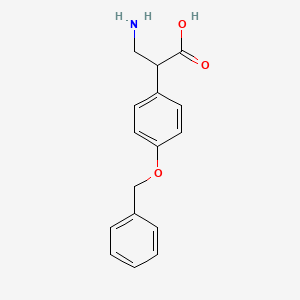
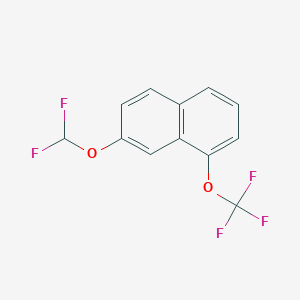
![2H-Naphtho[1,2-b]pyran-2-one, 4-phenyl-](/img/structure/B11846252.png)
